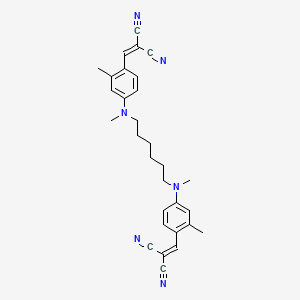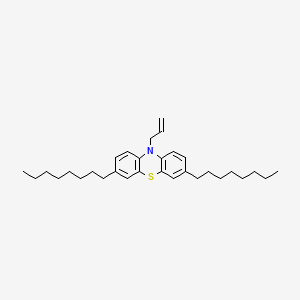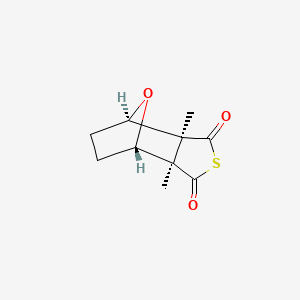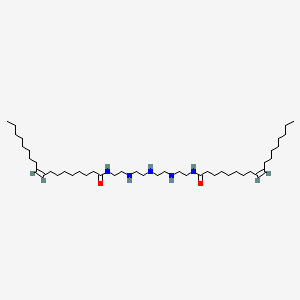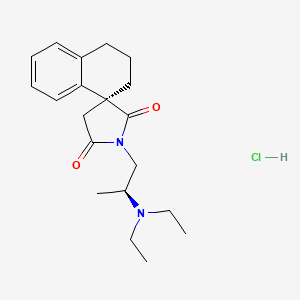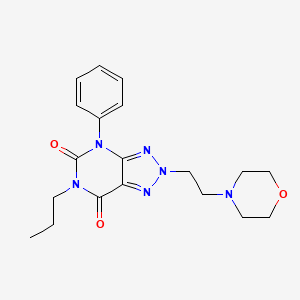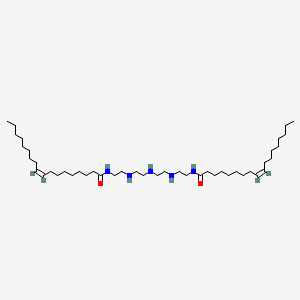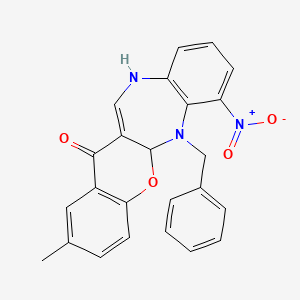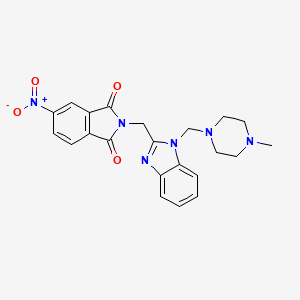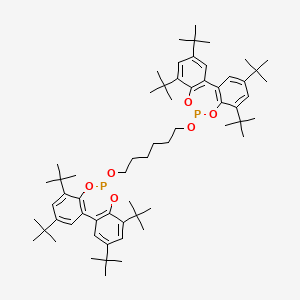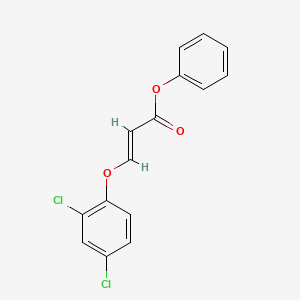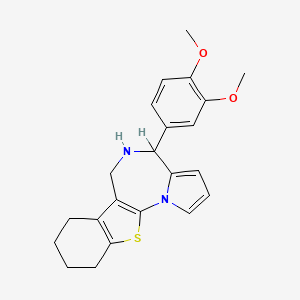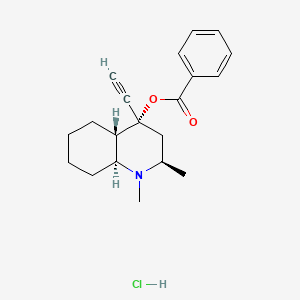
4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-beta,4a-alpha,8a-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-beta,4a-alpha,8a-beta)- is a complex organic compound with a molecular formula of C24H38NO2Cl
Preparation Methods
The synthesis of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-beta,4a-alpha,8a-beta)- involves multiple steps. The synthetic route typically starts with the preparation of the quinolinol core, followed by the introduction of the ethynyl and dimethyl groups. The final step involves the esterification with benzoic acid and the formation of the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinolinol core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-beta,4a-alpha,8a-beta)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other quinolinol derivatives with different substituents. For example:
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-beta,8a-alpha)-
- 4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-alpha,8a-beta)- These compounds share a similar quinolinol core but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-beta,4a-alpha,8a-beta)- lies in its specific combination of substituents, which may confer unique reactivity and biological activity.
Properties
CAS No. |
110345-58-9 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
[(2R,4R,4aS,8aS)-4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h1,5-7,10-11,15,17-18H,8-9,12-14H2,2-3H3;1H/t15-,17+,18+,20-;/m1./s1 |
InChI Key |
CYWZHNGATLWUHZ-GYCLNSNTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]([C@H]2CCCC[C@@H]2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC1CC(C2CCCCC2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


